

Alanyl-Tyrosine: A Technical Guide for Peptide Synthesis and Drug Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine.[1] It has garnered significant attention in pharmaceutical and biotechnological research as a specialized building block for peptides. Its enhanced solubility and stability compared to free tyrosine make it a valuable component in parenteral nutrition, cell culture media, and as a precursor in the synthesis of complex peptides and peptidomimetics.[2][3][4] This technical guide provides an in-depth overview of Alanyl-Tyrosine, focusing on its synthesis, physicochemical properties, and its application as a building block in peptide synthesis, supported by experimental protocols and data.

Physicochemical Properties of Alanyl-Tyrosine

Alanyl-Tyrosine is a white to off-white crystalline powder.[1] Its structure combines the hydrophobicity of the tyrosine side chain with the smaller, neutral alanine residue, resulting in unique physicochemical characteristics.



Property	Value	Reference
Molecular Formula	C12H16N2O4	[1]
Molecular Weight	252.27 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Solubility in Water	Moderately soluble	[2]
Melting Point	Decomposes at ~273-276 °C	
Isoelectric Point (pI)	~5.4	-
Optical Rotation [α]D ²⁰	+22.0° to +24.0° (c=2, 5N HCl)	_

Synthesis of Alanyl-Tyrosine

The synthesis of Alanyl-Tyrosine can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and economic considerations.

Chemical Synthesis Protocol

A common chemical synthesis approach involves the condensation of protected L-alanine and L-tyrosine derivatives, followed by deprotection.

Materials:

- L-Tyrosine
- · D-2-chloropropionyl chloride
- Acid-binding agent (e.g., potassium carbonate)
- Solvent (e.g., n-butyl acetate, dimethylbenzene)
- Hydrochloric acid
- Ammoniation reagent (e.g., aqueous ammonia)



Procedure:

- Condensation: In a reaction flask, dissolve L-tyrosine and an acid-binding agent in the chosen solvent.[5]
- Cool the mixture and slowly add D-2-chloropropionyl chloride while maintaining the pH between 8 and 12.[5]
- Allow the reaction to proceed for several hours at a temperature below 30°C.[5]
- After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the intermediate, N-(2-chloropropionyl)-L-tyrosine.[5]
- Filter and dry the solid intermediate.[5]
- Ammoniation: In a pressure reactor, combine the intermediate with an ammoniation reagent.
 [5]
- Heat the reaction mixture to 40-70°C under a pressure of 0.05-0.50 MPa for 6-20 hours.[5]
- After the reaction, concentrate the solution to remove excess ammonia and crystallize the crude L-Alanyl-L-Tyrosine.[5]
- Purification: Recrystallize the crude product from a suitable solvent to obtain the final, purified L-Alanyl-L-Tyrosine.[5]

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis. This protocol utilizes an α -amino acid ester acyltransferase.[1]

Materials:

- L-alanine methyl ester (acyl donor)
- L-tyrosine (nucleophile)
- α-amino acid ester acyltransferase



- Boric acid-borax buffer (0.2 mol/L, pH 9.5)
- Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)

Procedure:

- Reaction Setup: Prepare a reaction mixture containing L-alanine methyl ester and L-tyrosine in a 2:1 molar ratio in the boric acid-borax buffer with 15% (v/v) DES.[1]
- Enzymatic Reaction: Add the α -amino acid ester acyltransferase to the mixture.
- Incubate the reaction at 30°C with gentle agitation.[1] The reaction progress can be monitored by HPLC.
- Purification: Once the reaction reaches the desired conversion (e.g., 50% yield), the product is isolated and purified.[1] This typically involves chromatographic techniques to separate the dipeptide from unreacted substrates and the enzyme.[1]
- Characterization: The purified L-Alanyl-L-Tyrosine is characterized by HPLC, mass spectrometry, and NMR to confirm its structure and purity.[1]

Alanyl-Tyrosine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

The use of dipeptide building blocks like Fmoc-Alanyl-Tyrosine-OH in SPPS can be advantageous in preventing side reactions, such as diketopiperazine formation, especially when proline or glycine are the C-terminal residues of the dipeptide. While a specific protocol for the direct incorporation of Fmoc-Ala-Tyr-OH is not widely documented, a general protocol for difficult couplings can be adapted.

Adapted SPPS Protocol for Dipeptide Incorporation

This protocol is based on the standard Fmoc/tBu strategy and is adapted for the coupling of a dipeptide unit.

Materials:



- Fmoc-protected amino acid resin (e.g., Wang resin, Rink amide resin)
- Fmoc-Alanyl-Tyrosine-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF
- Washing solvents: DMF, DCM (Dichloromethane), Methanol

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh deprotection solution for 15 minutes to remove the Fmoc group from the resin-bound amino acid.
- Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.
- Dipeptide Coupling:
 - In a separate vial, dissolve Fmoc-Alanyl-Tyrosine-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 5-10 minutes.
 - Add the activated dipeptide solution to the resin.
 - Allow the coupling reaction to proceed for 2-4 hours with agitation. Due to the bulkier nature of the dipeptide, a longer coupling time and/or a double coupling may be necessary.



- Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
- Capping (Optional): If the coupling is incomplete, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF.
- Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the
 peptide from the resin and remove the side-chain protecting groups using a cleavage
 cocktail appropriate for the resin and the amino acid composition (e.g., 95% TFA, 2.5% TIS,
 2.5% H₂O).
- Purification: Purify the crude peptide using reverse-phase HPLC.

Biological Activity and Signaling Pathways

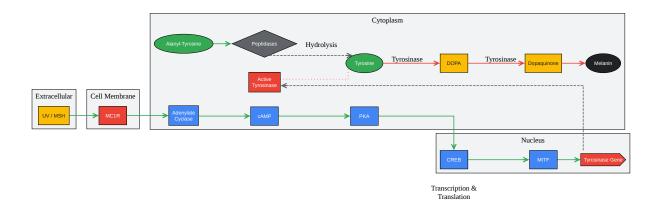
Alanyl-Tyrosine serves primarily as a bioavailable source of tyrosine.[2][3][4] Upon administration, it is hydrolyzed by peptidases into its constituent amino acids. The released tyrosine is a precursor for the synthesis of several key biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[6]

Role in Melanogenesis

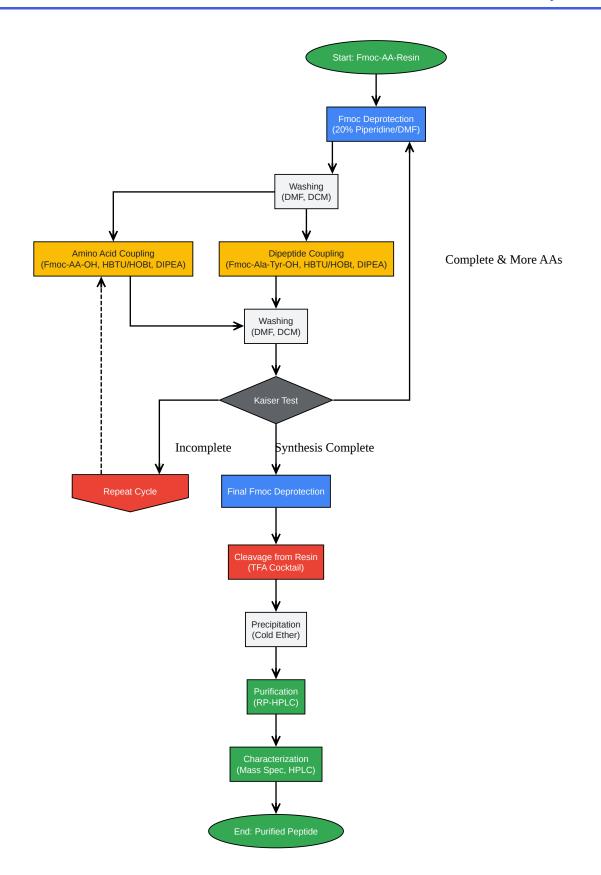
Recent studies have shown that Alanyl-Tyrosine can promote the production of melanin in B16-F10 mouse melanoma cells, without exhibiting cellular toxicity at concentrations between 100-800 μ mol·L⁻¹.[1] This suggests that Alanyl-Tyrosine can be effectively metabolized to tyrosine, which then enters the melanogenesis pathway.

The melanogenesis signaling pathway is a well-characterized cascade that is initiated by stimuli such as UV radiation or melanocyte-stimulating hormone (MSH). This leads to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.









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